molecular formula C19H18O3 B1235190 Sterequinone H

Sterequinone H

Cat. No.: B1235190
M. Wt: 294.3 g/mol
InChI Key: IFOVHKGWNIARGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterequinone H is a naturally occurring anthraquinone derivative isolated from the stem and stem bark of Stereospermum personatum, a plant studied for its bioactive constituents . It belongs to a class of hydroxyquinones, which are characterized by a quinoid structure substituted with hydroxyl groups. Anthraquinones like this compound are renowned for their diverse pharmacological activities, including antioxidant and enzyme inhibitory properties. In the study by [Citation from ], this compound was identified alongside other novel compounds, such as sterequinones F, G, and I, through bioassay-guided fractionation.

Properties

IUPAC Name

2-(3-hydroxybutyl)-1-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-11,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOVHKGWNIARGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Name Class Molecular Formula Source Key Bioactivities Reference
This compound Anthraquinone Not explicitly provided* Stereospermum personatum Antioxidant, xanthine oxidase inhibition
Sterequinone F Anthraquinone Not explicitly provided* Stereospermum personatum Antioxidant, xanthine oxidase inhibition
Sterequinone G Anthraquinone Not explicitly provided* Stereospermum personatum Antioxidant, xanthine oxidase inhibition
Sterequinone I Naphthoquinone Not explicitly provided* Stereospermum personatum Antioxidant, xanthine oxidase inhibition
Sterequinone A Anthraquinone C₁₉H₁₄O₂ Stereospermum personatum Not specified (structural focus)
Sterekunthal B Not specified C₂₀H₁₈O₄ Stereospermum kunthianum Antimalarial, toxic to endothelial cells

Key Observations:

Structural Classification: this compound, F, and G are anthraquinones, whereas Sterequinone I is a naphthoquinone. Anthraquinones possess a tricyclic aromatic structure, while naphthoquinones have a bicyclic structure, leading to differences in molecular stability and interaction with biological targets . Sterequinone A (C₁₉H₁₄O₂) has a simpler structure compared to this compound, suggesting variations in hydroxyl or alkyl substituents that may influence bioactivity .

Bioactivity: this compound, F, G, and I all exhibit antioxidant and xanthine oxidase inhibitory activities, which are critical in managing oxidative stress and conditions like gout . In contrast, Sterekunthal B (C₂₀H₁₈O₄) demonstrates antimalarial activity but also exhibits toxicity to endothelial cells, indicating divergent therapeutic applications despite a shared plant origin .

Comparison with Functionally Similar Compounds

Beyond structural analogs, this compound can be compared to other hydroxyquinones with similar applications:

Hydroquinone (1,4-Benzenediol):

  • Structure : A simple benzenediol with two hydroxyl groups.
  • Applications: Used industrially as a reducing agent and in skincare for depigmentation. However, it lacks the complex aromatic framework of this compound, limiting its pharmacological versatility .

Aloe-Emodin (a reference anthraquinone not in evidence):

  • Structure: A trihydroxyanthraquinone.
  • Applications : Anticancer and antimicrobial activities.
  • Contrast: Unlike this compound, Aloe-Emodin’s bioactivities are well-documented in cancer models, underscoring the need for further studies on this compound’s mechanistic pathways.

Q & A

Q. [Advanced] What strategies optimize the reproducibility of this compound derivative synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading). Document step-by-step protocols with raw data (e.g., TLC, NMR) in supplemental materials. Adhere to reproducibility checklists from primary literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterequinone H
Reactant of Route 2
Reactant of Route 2
Sterequinone H

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